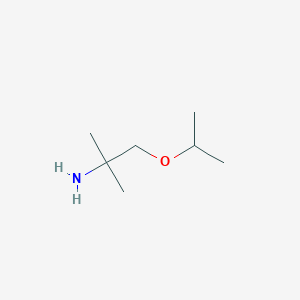

![molecular formula C12H12O4S B2742287 4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid CAS No. 2580239-09-2](/img/structure/B2742287.png)

4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

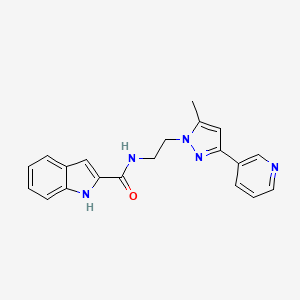

“4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C12H12O4S . It has a molecular weight of 252.29 . This compound is also known by its IUPAC name, 4-(bicyclo[1.1.1]pentan-1-ylsulfonyl)benzoic acid .

Synthesis Analysis

The synthesis of compounds like “4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid” involves complex chemical reactions . Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . Various methods have been developed to access BCPs featuring a wide array of bridgehead substituents . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for postsynthesis functionalization .Molecular Structure Analysis

The molecular structure of “4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid” can be represented by the InChI code: 1S/C12H12O4S/c13-11(14)9-1-3-10(4-2-9)17(15,16)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving “4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid” are complex and involve multiple steps . The compound is part of a class of molecules known as Bicyclo[1.1.1]pentanes (BCPs), which have been used as bioisosteres for para-substituted benzene rings in drug design .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid” include a molecular weight of 252.29 . The compound is also known by its IUPAC name, 4-(bicyclo[1.1.1]pentan-1-ylsulfonyl)benzoic acid .Wissenschaftliche Forschungsanwendungen

Synthesis of Macrocyclic and Polyamide Compounds

Rodewald and Ritter (1997) developed a novel macrocyclic arylene ether sulfone bearing two carboxylic groups, showcasing a method to synthesize bifunctionalized macrocycles which can be further used to build polyamides with potential applications in material science. This synthesis pathway illustrates the role of such compounds in creating polymers with specific properties (Rodewald & Ritter, 1997).

Radical-Mediated Functionalization

Wu et al. (2021) disclosed an efficient preparation of sulfonyl alkynyl/allyl/cyano-substituted bicyclo[1.1.1]pentane (BCP) derivatives through radical-mediated difunctionalization of propellane, indicating the broad utility of these processes in synthesizing highly functionalized BCP derivatives for medicinal chemistry and materials science applications (Wu et al., 2021).

Copper-Mediated Synthesis of Drug-like Bicyclopentanes

Zhang et al. (2020) reported a one-step, three-component radical coupling of [1.1.1]propellane that produces functionalized bicyclopentanes, demonstrating a significant advance in the synthesis of complex BCP derivatives. This method highlights the efficiency and versatility of modern synthetic techniques in accessing drug-like molecules featuring the BCP scaffold, which are of interest for their potential applications in pharmaceuticals (Zhang et al., 2020).

Photocatalytic and Radical Approaches

Huang et al. (2017) developed a visible-light photocatalytic method for the arylsulfonylation and bicyclization of C(sp3)-tethered 1,7-enynes, leading to the formation of functionalized sulfone-containing benzo[a]fluoren-5-ones. This approach demonstrates the utility of photocatalysis in synthesizing complex cyclic structures with potential applications in drug discovery and development (Huang et al., 2017).

Enantioselective Functionalization

Garlets et al. (2020) explored enantioselective C–H functionalization of BCPs, providing a novel strategy for accessing chiral substituted BCPs. This study opens new avenues for the synthesis of stereochemically complex BCP derivatives, which could have significant implications for the development of chiral drugs and materials (Garlets et al., 2020).

Zukünftige Richtungen

The future directions for “4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid” and similar compounds could involve further exploration of their potential uses in drug design . The development of more efficient synthesis methods and the exploration of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors are also potential areas of future research .

Eigenschaften

IUPAC Name |

4-(1-bicyclo[1.1.1]pentanylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4S/c13-11(14)9-1-3-10(4-2-9)17(15,16)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDBMBORANMIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

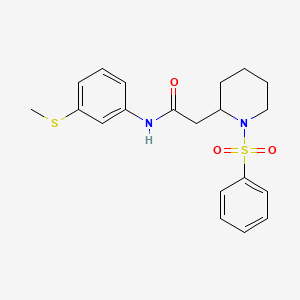

![Cyclohexyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone](/img/structure/B2742205.png)

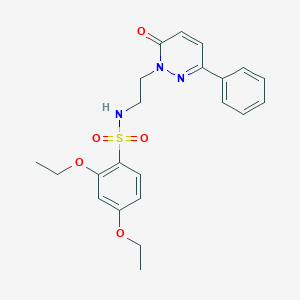

![3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2742207.png)

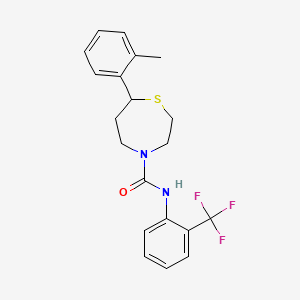

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742209.png)

![5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2742210.png)

![2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2742211.png)

![Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2742218.png)

![6-(4-chlorobenzyl)-2-ethyl-5-((3-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2742225.png)

![1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2742226.png)